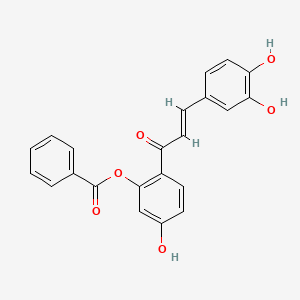
Anti-inflammatory agent 22
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anti-inflammatory agent 22 is a compound known for its significant anti-inflammatory properties. It is used in various therapeutic applications to reduce inflammation and alleviate pain. This compound has garnered attention in the scientific community due to its potential in treating inflammatory diseases and conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Anti-inflammatory agent 22 typically involves the use of pyrrolidine as a scaffold. One common method includes the Michael addition of ketones to N-substituted maleimide at room temperature in the presence of OtBU-l-threonine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as catalysts . This reaction yields pyrrolidine-2,5-dione derivatives, which are then further modified to produce this compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors and green chemistry principles to minimize waste and improve efficiency. The use of environmentally friendly solvents and catalysts is emphasized to ensure sustainable production.
Analyse Des Réactions Chimiques
Types of Reactions
Anti-inflammatory agent 22 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
Anti-inflammatory agent 22 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways and its potential to modulate immune responses.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control processes.
Mécanisme D'action
The mechanism of action of Anti-inflammatory agent 22 involves the inhibition of key enzymes and signaling pathways associated with inflammation. It targets cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins . Additionally, it modulates the activity of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to decreased expression of inflammatory cytokines .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ibuprofen: A non-steroidal anti-inflammatory drug (NSAID) that also inhibits COX enzymes.
Aspirin: Another NSAID known for its anti-inflammatory and analgesic properties.
Naproxen: An NSAID with a similar mechanism of action to ibuprofen.
Uniqueness
Anti-inflammatory agent 22 is unique in its ability to modulate multiple signaling pathways simultaneously, providing a broader anti-inflammatory effect compared to other NSAIDs. Its specific interaction with both COX enzymes and NF-κB pathways sets it apart from traditional NSAIDs, which primarily target COX enzymes.
Propriétés
Formule moléculaire |
C22H16O6 |
|---|---|
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
[2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]-5-hydroxyphenyl] benzoate |
InChI |
InChI=1S/C22H16O6/c23-16-8-9-17(18(24)10-6-14-7-11-19(25)20(26)12-14)21(13-16)28-22(27)15-4-2-1-3-5-15/h1-13,23,25-26H/b10-6+ |
Clé InChI |
SOPVGBOKHBQLRO-UXBLZVDNSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)O)C(=O)/C=C/C3=CC(=C(C=C3)O)O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)O)C(=O)C=CC3=CC(=C(C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















